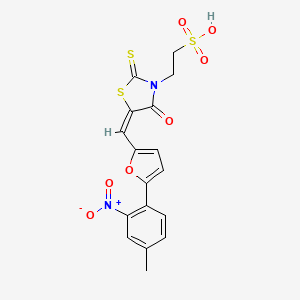

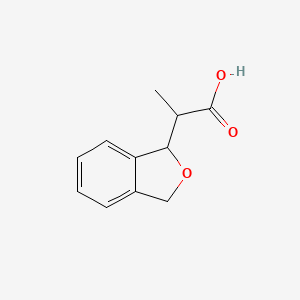

![molecular formula C20H14ClF3N6O2 B2466454 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 892475-16-0](/img/structure/B2466454.png)

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a 1,2,3-triazolo[4,5-d]pyrimidine ring, a chlorobenzyl group, and a trifluoromethylphenyl group. The 1,2,3-triazolo[4,5-d]pyrimidine is a fused ring system that is part of many biologically active compounds . The chlorobenzyl group is a benzyl group with a chlorine substitution, and the trifluoromethylphenyl group is a phenyl group with a trifluoromethyl substitution .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazolo[4,5-d]pyrimidine ring, the chlorobenzyl group, and the trifluoromethylphenyl group. The electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) could be an interesting aspect to study .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound .Aplicaciones Científicas De Investigación

Antiasthma Agents

Triazolopyrimidines, compounds with a structural resemblance to the specified chemical, have been explored for their potential as mediator release inhibitors, indicating their utility in antiasthma research. A study highlighted the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which showed promising activity in the human basophil histamine release assay, suggesting their application in developing antiasthma therapies (Medwid et al., 1990).

Radioligand Imaging

In the field of radiopharmacy, derivatives of pyrazolopyrimidine have been reported for their selectivity as ligands of the translocator protein (18 kDa), crucial for neuroimaging. The synthesis of DPA-714, a compound incorporating a pyrazolopyrimidine moiety, and its radiolabeled version with fluorine-18, underscores the significance of such structures in developing diagnostic tools for imaging studies using positron emission tomography (PET) (Dollé et al., 2008).

Amplifiers of Phleomycin

Compounds like s-triazolopyrimidines have been researched for their role as amplifiers of phleomycin, an antibiotic used in cancer therapy. This research is pivotal for enhancing the efficacy of existing cancer treatments through chemical modification and synergy (Brown et al., 1978).

Synthesis of N-substituted Derivatives

The chemical synthesis of N-substituted derivatives of oxazolopyridines showcases the versatility of triazolopyrimidines in organic chemistry. These derivatives are valuable for their potential biological activity and for expanding the chemical space in drug discovery projects (Palamarchuk et al., 2019).

Molecular Probes for Adenosine Receptor

Pyrazolotriazolopyrimidinamines have been developed as high-affinity antagonists for the A2A adenosine receptor, demonstrating the application of triazolopyrimidine derivatives in designing molecular probes. These probes are essential for studying receptor-ligand interactions, contributing to the understanding of adenosine receptor function and its involvement in various diseases (Kumar et al., 2011).

Antitumor Activity

Research into pyridotriazolopyrimidines and their derivatives has shown promising antitumor activity, highlighting the importance of these compounds in the development of new anticancer agents. Studies on their mechanism of action, such as inducing apoptosis and cell cycle arrest, provide valuable insights into how these compounds might be used in cancer therapy (Fares et al., 2014).

Propiedades

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N6O2/c21-13-7-5-12(6-8-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXLUWXORRHNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)

![3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2466374.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2466379.png)

![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)

![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)

![N-[[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2466387.png)

![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466391.png)